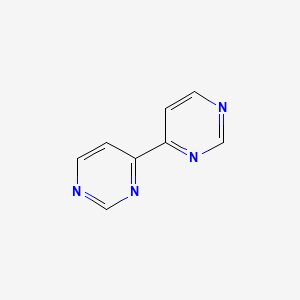

4,4'-Bipyrimidine

Description

Properties

IUPAC Name |

4-pyrimidin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-9-5-11-7(1)8-2-4-10-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLCPYJWWDXRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178959 | |

| Record name | 4,4'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2426-94-0 | |

| Record name | 4,4'-Bipyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4,4'-Bipyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4,4'-bipyrimidine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental context, and visual representation of key concepts.

Core Chemical and Physical Properties

This compound, with the chemical formula C₈H₆N₄, is a heterocyclic aromatic organic compound. It consists of two pyrimidine rings linked at the 4-position. This arrangement imparts unique electronic and structural properties, making it a valuable ligand in coordination chemistry and a building block in supramolecular chemistry and materials science.[1] Its derivatives have also shown significant promise in medicinal chemistry.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄ | [2] |

| Molecular Weight | 158.16 g/mol | [2][3] |

| CAS Number | 2426-94-0 | [2][3] |

| IUPAC Name | 4-(Pyrimidin-4-yl)pyrimidine | [3] |

| Appearance | Solid | |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

Molecular Structure and Crystallography

The crystal structure of 4,4'-bipyridine reveals a planar or near-planar conformation of the two pyridine rings in the solid state. The inter-ring C-C bond allows for rotation, and the dihedral angle between the rings can vary depending on the crystalline environment and the presence of coordinating species.

Table 2: Representative Bond Lengths and Angles for 4,4'-Bipyridine (as an analogue for this compound)

| Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| C-C (inter-ring) | 1.492 | C-C-C (inter-ring) | 121.3 |

| C-N (in ring) | 1.337 | C-N-C (in ring) | 116.8 |

| C-C (in ring) | 1.385 | N-C-C (in ring) | 123.8 |

| C-H | 0.930 | C-C-H | 120.0 |

Note: These values are for 4,4'-bipyridine and are intended to be representative. Actual values for this compound may vary.

The planarity and the presence of nitrogen lone pairs make this compound an excellent bridging ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2, C2', C6, C6' | - | ~158 |

| C5, C5' | ~7.5 | ~121 |

| H5, H5' | ~7.5 | - |

| H2, H2', H6, H6' | ~8.8 | - |

Note: These are predicted values based on general knowledge of similar heterocyclic compounds and require experimental verification.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050-3000 | Aromatic C-H stretch |

| 1600-1450 | C=C and C=N stretching in the pyrimidine ring |

| 1400-1000 | In-plane C-H bending |

| 900-675 | Out-of-plane C-H bending |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN and cyano radicals, which is characteristic of nitrogen-containing aromatic compounds.

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. A common approach involves the coupling of pyrimidine precursors.

Experimental Protocol: Generalized Synthesis of this compound via Ullmann Coupling

Disclaimer: This is a generalized protocol based on common methods for synthesizing bipyridines and may require optimization.

Materials:

-

4-Halopyrimidine (e.g., 4-chloropyrimidine or 4-bromopyrimidine)

-

Copper powder or a copper(I) salt (e.g., CuI)

-

High-boiling point solvent (e.g., dimethylformamide (DMF) or nitrobenzene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-halopyrimidine and the copper catalyst.

-

Add the high-boiling point solvent to the flask.

-

Flush the system with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Heat the reaction mixture to reflux under the inert atmosphere. The reaction temperature will depend on the solvent used.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the copper catalyst and any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) or by column chromatography on silica gel.

-

Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Development: Inhibition of CDK9-Cyclin T1

Derivatives of 4,4'-bipyridine have emerged as promising inhibitors of the Cyclin-Dependent Kinase 9 (CDK9)-Cyclin T1 protein-protein interaction (PPI).[3] CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various cancers, including triple-negative breast cancer.[3][4] Inhibiting the interaction between CDK9 and its regulatory partner, Cyclin T1, represents a novel therapeutic strategy.

The 4,4'-bipyridine scaffold can be functionalized to create compounds that bind to CDK9 and disrupt its association with Cyclin T1, thereby inhibiting its kinase activity and downstream signaling pathways that promote cancer cell proliferation and survival.[3]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the role of the CDK9-Cyclin T1 complex in transcriptional regulation and how a 4,4'-bipyridine derivative can inhibit this process.

Caption: Inhibition of the CDK9-Cyclin T1 signaling pathway by a 4,4'-bipyridine derivative.

Experimental Workflow for Assessing PPI Inhibition

The following workflow outlines a typical experimental approach to evaluate the efficacy of a 4,4'-bipyridine derivative as a CDK9-Cyclin T1 PPI inhibitor.

Caption: Experimental workflow for evaluating a 4,4'-bipyridine-based CDK9-Cyclin T1 inhibitor.

Conclusion

This compound is a versatile molecule with a rich chemical profile that makes it a valuable component in various scientific disciplines. Its structural rigidity, coordination capabilities, and the potential for its derivatives to modulate key biological pathways, such as the CDK9-Cyclin T1 interaction, underscore its importance in both materials science and drug discovery. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to new and innovative applications.

References

- 1. Targeting CDK9 for Anti-Cancer Therapeutics [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of novel 4,4'-bipyridine derivatives acting as CDK9-Cyclin T1 protein-protein interaction inhibitors against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4,4'-Bipyrimidine from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4,4'-bipyrimidine, starting from pyridine as a conceptual precursor. Direct conversion of the pyridine ring to a pyrimidine ring is not a synthetically viable route. Therefore, this guide outlines a more practical, multi-step approach involving the de novo synthesis of a pyrimidine intermediate, followed by a palladium-catalyzed coupling reaction. Additionally, a hypothetical route for obtaining the pyrimidine precursor from pyridine is discussed to fulfill the specified starting material constraint, although this pathway is presented for conceptual purposes and may not be practical for large-scale synthesis.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through the coupling of two 4-substituted pyrimidine rings. A robust and well-documented approach involves the palladium-catalyzed homocoupling of 4-chloropyrimidine. The synthesis of 4-chloropyrimidine, in turn, can be readily accomplished from the common and inexpensive starting material, uracil.

The overall synthetic strategy is therefore divided into two main parts:

-

A Hypothetical Pathway from Pyridine to Uracil: This section outlines a conceptual multi-step conversion to address the user's requirement of starting from pyridine. It is important to note that this route involves challenging chemical transformations and is presented for academic completeness.

-

The Main Recommended Synthetic Pathway: This section provides detailed experimental protocols for the practical synthesis of this compound, commencing with the conversion of uracil to 4-chloropyrimidine, followed by the final homocoupling step.

Hypothetical Synthetic Pathway: From Pyridine to Uracil

The conversion of pyridine to uracil is a non-trivial process that would likely involve the oxidative cleavage of the pyridine ring to form a dicarboxylic acid derivative, which can then be transformed into malic acid, a known precursor for uracil.

Caption: Hypothetical pathway from pyridine to uracil.

This proposed route consists of the following key transformations:

-

Vapor Phase Catalytic Oxidation of Pyridine: Pyridine can be subjected to high-temperature vapor phase oxidation over a mixed metal oxide catalyst (e.g., V₂O₅/MoO₃) to induce ring opening and form maleic anhydride. This is an industrial process for the synthesis of maleic anhydride from benzene, and similar conditions could conceptually be applied to pyridine.

-

Hydration of Maleic Anhydride to Malic Acid: Maleic anhydride can be hydrated to malic acid by heating with water under pressure. This is a known industrial process.[1]

-

Condensation of Malic Acid with Urea to form Uracil: The most common laboratory synthesis of uracil involves the condensation of malic acid with urea in the presence of fuming sulfuric acid.[2][3]

Main Recommended Synthetic Pathway: From Uracil to this compound

This section details the practical and recommended two-step synthesis of this compound starting from uracil.

Caption: Recommended synthesis of this compound.

Synthesis of 4-Chloropyrimidine from Uracil

The conversion of uracil to 2,4-dichloropyrimidine is a standard procedure, which upon workup can yield 4-chloropyrimidine, although 2,4-dichloropyrimidine is the major product. For the specific synthesis of 4-chloropyrimidine, a more direct precursor would be 4-hydroxypyrimidine. However, the chlorination of uracil is a well-established method that provides a key intermediate. For the purpose of this guide, we will describe the synthesis of 2,4-dichloropyrimidine, which can then be selectively reacted at the more reactive 4-position. A patent describes the synthesis of dichloropyrimidines from uracil.[4]

Experimental Protocol:

-

Materials: Uracil, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), triethylamine hydrochloride.

-

Procedure:

-

A mixture of uracil (1 mol), triethylamine hydrochloride (0.20 mol), and phosphorus oxychloride (3 mol) is heated to an internal temperature of 110-120 °C and maintained for two hours.[4]

-

The reaction mixture is then cooled to 30-40 °C.

-

This mixture is added dropwise at 50 °C over 60 minutes to a suspension of phosphorus pentachloride (2 mol) in phosphorus oxychloride (200 ml).[4]

-

The reaction is allowed to proceed at 50-60 °C for an additional 30 minutes.[4]

-

Excess POCl₃ is removed by distillation under reduced pressure (200 hPa).[4]

-

The resulting 2,4-dichloropyrimidine can be isolated by distillation. The typical yield for 2,4-dichloropyrimidine is high, often exceeding 90%.[4]

-

Synthesis of this compound via Homocoupling of 4-Chloropyrimidine

Palladium-catalyzed homocoupling reactions provide an efficient method for the synthesis of symmetrical biaryls. In this step, 4-chloropyrimidine (or more practically, the more reactive 4-position of 2,4-dichloropyrimidine) is coupled to form this compound. While specific literature for the homocoupling of 4-chloropyrimidine to this compound is not abundant, general procedures for the homocoupling of aryl halides can be adapted.

Experimental Protocol:

-

Materials: 4-Chloropyrimidine (or 2,4-dichloropyrimidine), Palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine, PPh₃), a base (e.g., potassium carbonate, K₂CO₃), a reducing agent (e.g., isopropanol), and a suitable solvent (e.g., a biorenewable solvent like Cyrene™ or a mixture of γ-valerolactone (GVL) in Cyrene™).[5]

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-chloropyrimidine (1.0 equiv.), palladium(II) acetate (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).

-

Add the base (e.g., 1.5-2.0 equiv.) and the solvent.

-

Add the reducing agent (e.g., 2-3 equiv. of isopropanol).

-

Heat the reaction mixture to a temperature typically ranging from 80 °C to 120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst and inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.

-

Quantitative Data Summary

The following table summarizes the typical quantitative data for the key steps in the recommended synthetic pathway.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | Chlorination | Uracil | 2,4-Dichloropyrimidine | POCl₃, PCl₅, triethylamine hydrochloride, 110-120 °C | >90 | [4] |

| 2 | Homocoupling | 4-Chloropyrimidine | This compound | Pd(OAc)₂, ligand, base, reducing agent, 80-120 °C | Moderate to Good (Estimated) | [5] |

Conclusion

This technical guide provides a feasible, albeit multi-step, synthetic route to this compound. While a direct synthesis from pyridine is not practical, this guide establishes a conceptual link from pyridine to the key intermediate, uracil. The recommended and more practical synthesis commences from uracil, proceeding through the formation of 4-chloropyrimidine (as part of 2,4-dichloropyrimidine), followed by a palladium-catalyzed homocoupling reaction. The detailed protocols and data provided herein serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the preparation of this important heterocyclic compound. Further optimization of the final coupling step is recommended to maximize the yield of the target this compound.

References

A Technical Guide to the Spectroscopic Characterization of 4,4'-Bipyrimidine

This guide provides a comprehensive overview of the spectroscopic data for 4,4'-Bipyrimidine, a key building block in coordination chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with experimental protocols and data presented for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei.[1][2] For this compound, ¹H and ¹³C NMR are fundamental for confirming its symmetric structure.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.70 | Doublet (d) | 4H | Protons ortho to Nitrogen (H2, H2', H6, H6') |

| ~7.90 | Doublet (d) | 4H | Protons meta to Nitrogen (H3, H3', H5, H5') |

Note: Data acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.[3][4][5]

1.2. ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum further confirms the symmetrical nature of this compound, typically showing three distinct signals.[6][7]

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | Carbons ortho to Nitrogen (C2, C2', C6, C6') |

| ~146.3 | Quaternary Carbons (C4, C4') |

| ~121.0 | Carbons meta to Nitrogen (C3, C3', C5, C5') |

Note: Data acquired in CDCl₃.[3][8][9]

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).[10]

-

Transfer : Filter the solution into a clean NMR tube to a height of about 4-5 cm.[1]

-

Data Acquisition : Place the NMR tube into the spectrometer's probe.

-

Spectrometer Setup : The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[7] For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon atom.[7]

-

Analysis : The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum, which is then phased and baseline-corrected.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds.[11][12] This technique is particularly useful for identifying functional groups present in a molecule.[13]

2.1. IR Spectral Data

The IR spectrum of this compound shows characteristic peaks corresponding to the vibrations of its aromatic rings and C-N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1600 | Strong | C=C and C=N stretching vibrations of the pyridine ring |

| ~1400 | Strong | Ring stretching vibrations |

| ~810 | Strong | C-H out-of-plane bending |

Note: Data obtained from a KBr disc or as a nujol mull.[14][15][16]

2.2. Experimental Protocol for IR Spectroscopy (Solid Sample)

For a solid sample like this compound, the KBr pellet method or the thin solid film method can be used.[17]

-

Sample Preparation (Thin Film) : Dissolve a small amount of the solid (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[17]

-

Film Deposition : Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[17]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[17]

-

Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Background Scan : Run a background spectrum of the clean, empty sample holder.

-

Sample Scan : Run the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[18] For conjugated systems like this compound, it reveals the wavelengths at which the molecule absorbs light, corresponding to the energy required to promote π electrons to higher energy orbitals.[19][20]

3.1. UV-Vis Spectral Data

The UV-Vis spectrum of this compound exhibits strong absorption bands in the UV region, characteristic of π → π* transitions.

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~233-240 | - | Dichloromethane/Ethanol | π → π* transition |

| ~275-286 | - | Acetonitrile | π → π* transition |

Note: The position and intensity of absorption maxima can be influenced by the solvent.[21][22][23]

3.2. Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane) of a known concentration.[24]

-

Cuvette Selection : Use quartz cuvettes for measurements in the UV region, as glass and plastic absorb UV light.[18]

-

Baseline Correction : Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[24][25]

-

Sample Measurement : Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

-

Data Acquisition : Run the scan over the desired wavelength range (e.g., 200-400 nm). The instrument records the absorbance at each wavelength.[25]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for spectroscopic characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. rsc.org [rsc.org]

- 4. 4,4'-Bipyridine(553-26-4) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4,4'-Bipyridine(553-26-4) 13C NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. web.mit.edu [web.mit.edu]

- 11. amherst.edu [amherst.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. webassign.net [webassign.net]

- 14. 4,4'-Bipyridine(553-26-4) IR Spectrum [chemicalbook.com]

- 15. 4,4'-Bipyridine [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

- 20. eu-opensci.org [eu-opensci.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. 4,4'-Bipyridine [webbook.nist.gov]

- 24. engineering.purdue.edu [engineering.purdue.edu]

- 25. youtube.com [youtube.com]

An In-depth Technical Guide to the Electrochemical Properties of 4,4'-Bipyridine and its Derivatives

A Note on 4,4'-Bipyrimidine: Extensive research reveals a significant scarcity of detailed electrochemical data specifically for this compound. The available scientific literature predominantly focuses on the electrochemical behavior of its isomer, 4,4'-Bipyridine, and its N-alkylated derivatives, known as bipyridinium salts or viologens. This guide will, therefore, concentrate on the well-documented electrochemical properties of 4,4'-Bipyridine and its derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Electrochemical Behavior of 4,4'-Bipyridine Derivatives

4,4'-Bipyridine itself is electrochemically active, but its derivatives, particularly the N,N'-dialkyl-4,4'-bipyridinium salts (viologens), are renowned for their rich redox chemistry.[1][2] These compounds are characterized by their ability to undergo reversible one-electron reduction steps. The divalent dication can be reduced in two distinct steps to a monovalent radical cation and then to a neutral species. This property is central to their application in various fields, including electrochromic devices and redox flow batteries.[1][2]

The electrochemical behavior of these compounds is influenced by several factors, including the nature of the N-alkyl substituents, the solvent system, and the supporting electrolyte.[1][2] Structural modifications, such as introducing bulky or electron-donating/withdrawing groups, can be used to tune the redox potentials and other electrochemical parameters.[2]

Quantitative Electrochemical Data

The following table summarizes key electrochemical data for 4,4'-Bipyridine derivatives, primarily focusing on their reduction potentials as determined by cyclic voltammetry.

| Compound | First Reduction Potential (E¹red, V) | Second Reduction Potential (E²red, V) | Experimental Conditions | Reference |

| N,N'-Dimethyl-4,4'-bipyridinium (Paraquat) | -0.45 | -0.88 | Aqueous solution, vs. SHE | |

| 4,4'-Bipyridinium derivative with two sultone residues | Quasi-reversible redox processes | - | Aqueous electrolytes (1 M H₂SO₄ and 1 M Na₂SO₄) on a glassy carbon electrode. | [1][2] |

| Charge transfer complex of 4,4'-bipyridine with benzoquinone derivative | -0.323 | - | Platinum working electrode, sweep rate 0.5 V/s, in 0.1 mol/L tetraethylammonium chloride (TEACl) at 25°C.[3][4] | [3][4] |

Note: The exact values of redox potentials can vary depending on the experimental conditions such as the solvent, supporting electrolyte, reference electrode, and scan rate.

Experimental Protocols

The primary technique for investigating the electrochemical properties of 4,4'-Bipyridine and its derivatives is cyclic voltammetry (CV).

General Cyclic Voltammetry Protocol

A standard cyclic voltammetry experiment to characterize a 4,4'-bipyridine derivative would involve the following steps:

-

Preparation of the Electrolyte Solution: The bipyridinium salt is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile or an aqueous buffer). The concentration of the analyte is typically in the millimolar range.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of:

-

Working Electrode: A glassy carbon or platinum electrode is commonly used.[1][3][4]

-

Reference Electrode: A standard calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as a reference.

-

Counter (or Auxiliary) Electrode: A platinum wire or graphite rod serves as the counter electrode.

-

-

Deoxygenation: The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for a sufficient period to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

Data Analysis: The cyclic voltammogram is analyzed to determine the peak potentials (anodic and cathodic), peak currents, and the reversibility of the redox processes.

Visualizations

Redox Behavior of a 4,4'-Bipyridinium Dication

Caption: Two-step reduction of a 4,4'-Bipyridinium dication.

Experimental Workflow for Cyclic Voltammetry

Caption: General workflow for a cyclic voltammetry experiment.

References

An In-depth Technical Guide to the Solubility of 4,4'-Bipyrimidine in Common Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4,4'-Bipyrimidine in common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on predicted solubility characteristics based on the compound's structure and the known behavior of similar heterocyclic molecules. Furthermore, it offers comprehensive, standardized experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise data for their specific applications.

Core Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄ | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | |

| Melting Point | 207 °C | |

| Boiling Point | 345.9 ± 17.0 °C (Predicted) | |

| CAS Number | 2426-94-0 | [1] |

The presence of four nitrogen atoms in the aromatic rings of this compound makes it a polar molecule capable of acting as a hydrogen bond acceptor. This structural feature is the primary determinant of its solubility in various organic solvents.

Predicted Qualitative Solubility of this compound

Based on the principles of "like dissolves like" and the known solubility of analogous nitrogen-containing heterocyclic compounds, a qualitative solubility profile for this compound can be predicted. It is anticipated that the solubility will be highest in polar aprotic solvents and lower in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound at Ambient Temperature

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High | Strong dipole-dipole interactions and the ability of these solvents to solvate the polar heterocyclic structure. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the bipyrimidine ring. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Moderate polarity allows for favorable interactions with the solute. |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF possesses some polarity and can act as a hydrogen bond acceptor. |

| Aromatic | Toluene, Benzene | Low to Moderate | While non-polar, the aromatic nature of these solvents can lead to some π-π stacking interactions with the bipyrimidine rings. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Insoluble | Lack of favorable intermolecular interactions between the non-polar solvent and the polar solute. |

It is imperative to note that this table represents a predictive assessment. Experimental verification is crucial for any research or development application.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods must be employed. The following protocols describe two common and robust techniques.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

-

Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath, maintained at the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by ensuring that the concentration of the solute in the supernatant does not change over successive time points.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to permit the excess solid to sediment.

-

For fine suspensions, centrifugation at a controlled temperature can be employed to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is fully evaporated, re-weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved this compound per volume of the solvent. The results are typically expressed in units of mg/mL or g/L.

-

Caption: Experimental workflow for the shake-flask method.

This method is suitable for compounds that possess a chromophore and can be a higher-throughput alternative to the gravimetric method for determining apparent solubility.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-

Measure the UV-Vis absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear in the desired concentration range (confirm with R² > 0.99).

-

-

Preparation and Equilibration of Saturated Solution:

-

Follow steps 1 and 2 as described in the shake-flask method (Section 3.1) to prepare and equilibrate a saturated solution of this compound.

-

-

Sample Preparation and Analysis:

-

After equilibration and phase separation (by centrifugation or allowing the solid to settle), carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. This concentration represents the apparent solubility.

-

Conclusion

References

Theoretical Calculations of 4,4'-Bipyrimidine Electronic Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bipyrimidine, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science due to its electron-deficient nature and potential as a ligand in coordination chemistry. Understanding its electronic structure is paramount for predicting its reactivity, photophysical properties, and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic characteristics of this compound. It details the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) for the analysis of its ground and excited states, molecular orbital distributions, and spectroscopic properties. This document is intended to serve as a foundational resource for researchers engaged in the computational study and rational design of this compound derivatives.

Introduction

This compound is an intriguing heterocyclic system composed of two pyrimidine rings linked at the 4 and 4' positions. Its unique arrangement of nitrogen atoms imparts distinct electronic properties, making it a valuable scaffold in various chemical applications. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful lens through which to inspect the intricate details of its electronic landscape. These computational approaches not only complement experimental findings but also guide the synthesis of novel derivatives with tailored functionalities. This guide will delve into the core computational techniques used to study this compound, providing both theoretical background and practical considerations.

Theoretical Methodologies

The investigation of the electronic structure of molecules like this compound predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a workhorse in this field due to its favorable balance of accuracy and computational cost.[1][2][3] For studying the excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely applied method.[4][5][6][7]

Ground-State Calculations: Density Functional Theory (DFT)

DFT calculations are typically the first step in the computational analysis of a molecule's electronic structure. The choice of the exchange-correlation functional and the basis set is crucial for obtaining accurate results.

Experimental Protocol: Ground-State DFT Calculation

-

Geometry Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation. A common approach is to use the B3LYP functional with a 6-31G(d) or larger basis set.

-

Frequency Calculation: To ensure that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed using a higher level of theory, such as the B3LYP functional with a larger basis set (e.g., 6-311+G(d,p)), to obtain more accurate electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9]

Excited-State Calculations: Time-Dependent DFT (TD-DFT)

TD-DFT is employed to investigate the electronic transitions of this compound, providing insights into its UV-Vis absorption spectrum.[4][5][6][7]

Experimental Protocol: Excited-State TD-DFT Calculation

-

Prerequisites: An optimized ground-state geometry from a DFT calculation is required.

-

Excitation Energy Calculation: TD-DFT calculations are performed on the optimized ground-state structure. The choice of functional can significantly impact the accuracy of the calculated excitation energies.[4] Functionals such as B3LYP, CAM-B3LYP, or M06-2X are commonly used.

-

Spectral Analysis: The calculated vertical excitation energies and oscillator strengths are used to simulate the electronic absorption spectrum. This allows for direct comparison with experimental UV-Vis spectra.

Key Electronic Structure Descriptors

The electronic structure of this compound can be characterized by several key descriptors derived from computational calculations.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic transitions of a molecule.[8][9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and electronic excitation properties.[8]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule, highlighting the electron-rich and electron-deficient regions. This is invaluable for understanding intermolecular interactions.

Data Presentation

The quantitative data obtained from theoretical calculations are best summarized in tables for clarity and comparative analysis.

| Parameter | Computational Method | Basis Set | Calculated Value |

| Ground State Energy | B3LYP | 6-311+G(d,p) | (Typical Value in Hartrees) |

| HOMO Energy | B3LYP | 6-311+G(d,p) | (Typical Value in eV) |

| LUMO Energy | B3LYP | 6-311+G(d,p) | (Typical Value in eV) |

| HOMO-LUMO Gap | B3LYP | 6-311+G(d,p) | (Typical Value in eV) |

| Dipole Moment | B3LYP | 6-311+G(d,p) | (Typical Value in Debye) |

Table 1: Calculated Ground-State Properties of this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| S₀ → S₂ | (Calculated Value) | (Calculated Value) | (Calculated Value) |

| S₀ → S₃ | (Calculated Value) | (Calculated Value) | (Calculated Value) |

Table 2: Calculated Electronic Transitions of this compound using TD-DFT/B3LYP/6-311+G(d,p).

Visualizations

Diagrams illustrating the computational workflows provide a clear and logical representation of the theoretical investigation process.

Figure 1: Workflow for Theoretical Calculation of this compound Electronic Structure.

Conclusion

Theoretical calculations, particularly DFT and TD-DFT, provide indispensable tools for the in-depth analysis of the electronic structure of this compound. This guide has outlined the standard computational protocols and the key electronic descriptors that are essential for a comprehensive understanding of this important heterocyclic molecule. The presented workflow and data tables offer a structured approach for researchers to conduct and interpret their own computational studies, ultimately facilitating the rational design of novel this compound-based compounds for applications in drug development and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. CIS, TDHF, TDDFT - NWChem [nwchemgit.github.io]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. 7.3.1 Brief Introduction to TDDFT⣠7.3 Time-Dependent Density Functional Theory (TDDFT) ⣠Chapter 7 Open-Shell and Excited-State Methods ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. ossila.com [ossila.com]

A Historical Guide to the Synthesis of 4,4'-Bipyrimidine: From Classic Couplings to Modern Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of synthetic methodologies for producing 4,4'-bipyrimidine, a crucial heterocyclic building block in medicinal chemistry and materials science. From early, often harsh, coupling reactions to the development of more refined catalytic systems, this document provides a comprehensive overview of key synthetic strategies, complete with detailed experimental protocols and comparative data.

Early Synthetic Approaches: The Dawn of Bipyrimidine Chemistry

The initial forays into the synthesis of bipyrimidine compounds were extensions of groundbreaking work in aromatic chemistry. These early methods, while historically significant, often suffered from low yields, harsh reaction conditions, and a lack of selectivity.

The Wurtz-Fittig Reaction: A Foundational Coupling

One of the earliest approaches to forming aryl-aryl bonds was the Wurtz-Fittig reaction, an extension of the Wurtz reaction developed in the mid-19th century. This method involves the reductive coupling of two aryl halides in the presence of sodium metal. The first synthesis of the analogous compound, 4,4'-bipyridine, was achieved by the Scottish chemist Thomas Anderson in 1868 by heating pyridine with sodium metal.[1][2] While a landmark achievement, this method was often inefficient.

A more direct application to bipyrimidine synthesis would involve the coupling of a 4-halopyrimidine. The generalized reaction is as follows:

Caption: Generalized Wurtz-Fittig reaction for this compound synthesis.

To a flame-dried flask under an inert atmosphere, add anhydrous solvent (e.g., diethyl ether or toluene). Add freshly cut sodium metal. To this suspension, add a solution of 4-chloropyrimidine in the same anhydrous solvent dropwise. The reaction mixture is then heated to reflux for several hours. After cooling, the excess sodium is carefully quenched, and the product is extracted with an organic solvent. Purification is typically achieved by crystallization or sublimation.

The Ullmann Reaction: A Copper-Catalyzed Advancement

In 1901, Fritz Ullmann reported a significant advancement in biaryl synthesis: the copper-mediated coupling of aryl halides.[3][4] The Ullmann reaction generally offered improved yields and substrate scope compared to the Wurtz-Fittig reaction, although it still required high temperatures.[3][5][6][7] This method became a cornerstone of biaryl synthesis for much of the 20th century.[8]

The reaction proceeds by the homocoupling of a 4-halopyrimidine in the presence of copper powder or a copper-bronze alloy at elevated temperatures.

Caption: The Ullmann reaction for synthesizing this compound.

In a sealed tube, 4-iodopyrimidine and copper-bronze are heated at a high temperature (typically > 200 °C) for several hours. The reaction can be performed neat or in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene. After cooling, the reaction mixture is treated with a suitable workup procedure, often involving filtration to remove copper residues and extraction of the product. Purification is then carried out by recrystallization or column chromatography.

The Advent of Palladium Catalysis: A Paradigm Shift

The latter half of the 20th century witnessed a revolution in cross-coupling chemistry with the advent of palladium-catalyzed reactions. These methods offered milder reaction conditions, higher yields, and greater functional group tolerance compared to their historical predecessors.

Palladium-Catalyzed Homocoupling of 4-Halopyrimidines

Palladium catalysts, in the presence of a suitable ligand and a reducing agent or base, can effectively catalyze the homocoupling of 4-halopyrimidines to yield this compound. This approach offers a significant improvement in terms of reaction conditions and efficiency.

Caption: Palladium-catalyzed homocoupling for this compound synthesis.

To a solution of 4-bromopyrimidine in a suitable solvent (e.g., DMF, toluene, or dioxane), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) are added. The reaction mixture is then heated under an inert atmosphere for a specified period. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Summary of Historical Synthesis Methods

The following table provides a comparative summary of the key historical methods for the synthesis of this compound. Please note that yields and reaction conditions can vary significantly based on the specific substrate and procedural modifications.

| Synthesis Method | Precursor | Reagents | Typical Conditions | Reported Yield | Year of Discovery |

| Wurtz-Fittig Reaction | 4-Halopyrimidine | Sodium Metal | High Temperature, Anhydrous Solvent | Generally Low | mid-19th Century |

| Ullmann Reaction | 4-Halopyrimidine | Copper Powder/Bronze | High Temperature (>200 °C) | Moderate to Good | 1901 |

| Palladium-Catalyzed Homocoupling | 4-Halopyrimidine | Palladium Catalyst, Base | Mild to Moderate Temperature | Good to Excellent | late-20th Century |

Conclusion

The synthesis of this compound has evolved significantly from its early beginnings. The foundational work on coupling reactions, such as the Wurtz-Fittig and Ullmann reactions, paved the way for the development of more sophisticated and efficient palladium-catalyzed methods. For contemporary researchers and drug development professionals, an understanding of these historical methods provides a valuable context for the continued innovation in the synthesis of this important heterocyclic scaffold. The transition to milder, more selective, and higher-yielding catalytic systems underscores the progress in synthetic organic chemistry and its impact on the accessibility of key molecular building blocks.

References

- 1. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]

- 2. Thomas Anderson (chemist) - Wikipedia [en.wikipedia.org]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. tutorchase.com [tutorchase.com]

- 6. byjus.com [byjus.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Fundamental Reactivity of the Pyrimidine Rings in 4,4'-Bipyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bipyrimidine, a heterocyclic compound comprised of two pyrimidine rings linked at their 4-positions, presents a unique scaffold of significant interest in medicinal chemistry, materials science, and coordination chemistry. The electron-deficient nature of the pyrimidine rings governs its reactivity, rendering it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution. This guide provides a comprehensive overview of the fundamental reactivity of the pyrimidine rings in this compound, drawing upon established principles of heteroaromatic chemistry and available data on related pyrimidine and bipyridine systems. Key reaction classes including nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions are discussed in detail, supplemented with illustrative experimental protocols and quantitative data where available.

Electronic Structure and General Reactivity Principles

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 3 positions. This electron deficiency is even more pronounced in this compound due to the electron-withdrawing effect of one pyrimidine ring on the other. This electronic characteristic is the primary determinant of its chemical reactivity.

Key Reactivity Principles:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the pyrimidine rings makes them highly susceptible to attack by nucleophiles. The most electron-deficient positions, and therefore the most likely sites for nucleophilic attack, are the positions ortho and para to the ring nitrogens (positions 2, 4, and 6). In this compound, the positions of greatest interest for SNAr are C2, C6, C2', and C6'. The reactivity at the C4 and C4' positions is also influenced by the linkage.

-

Electrophilic Aromatic Substitution: Conversely, electrophilic attack on the pyrimidine ring is generally difficult and requires harsh conditions or the presence of strong electron-donating groups. The C5 and C5' positions are the most electron-rich and are the preferred sites for electrophilic substitution, should it occur.

-

Metal-Catalyzed Cross-Coupling: The presence of halogen substituents on the pyrimidine rings of this compound would render it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These reactions provide a powerful tool for the synthesis of functionalized this compound derivatives.

-

N-functionalization: The lone pairs on the nitrogen atoms can be targeted for reactions such as alkylation and oxidation.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of this compound. The general mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Regioselectivity

For di-substituted pyrimidines, such as a hypothetical 2,2'-dichloro-4,4'-bipyrimidine, the regioselectivity of nucleophilic attack is a critical consideration. Generally, for 2,4-dichloropyrimidines, substitution occurs preferentially at the C4 position. However, the electronic influence of the second pyrimidine ring and any existing substituents can alter this preference.

Table 1: General Reactivity Order for Nucleophilic Aromatic Substitution on Halopyrimidines

| Position on Pyrimidine Ring | General Reactivity Order | Notes |

| C4 | High | Highly activated by both ring nitrogens. |

| C2 | Moderate to High | Activated by both ring nitrogens. |

| C6 | Moderate to High | Equivalent to C2. |

| C5 | Low | Least electron-deficient carbon. |

Experimental Protocol: General Procedure for SNAr on a Dihalopyrimidine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

-

Reaction Setup: To a solution of the dihalopyrimidine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.0-1.2 eq) and a base (e.g., K2CO3, Cs2CO3, or DIPEA, 1.5-2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the substrate and nucleophile. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Pyrimidines

| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 2,4-Dichloropyrimidine | Aniline | DIPEA | i-PrOH | 80 | 12 | 2-Chloro-4-anilinopyrimidine | 85 |

| 2,4-Dichloropyrimidine | Sodium methoxide | - | MeOH | 25 | 2 | 2-Chloro-4-methoxypyrimidine | 90 |

| 5-Bromo-2,4-dichloropyrimidine | Substituted anilines | DIPEA | i-PrOH | rt | 4 | 5-Bromo-2-chloro-4-(substituted anilino)pyrimidine | 70-95 |

Note: Data in this table is based on general pyrimidine chemistry and serves as an illustrative example.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable for the synthesis of highly functionalized 4,4'-bipyrimidines. Halogenated derivatives of this compound would serve as excellent precursors for these transformations.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halo-bipyrimidine

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: A mixture of the halo-bipyrimidine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 2-10 mol%), and a base (e.g., K2CO3, Cs2CO3, 2.0-3.0 eq) is placed in a reaction vessel.

-

Solvent and Atmosphere: A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added, and the vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidines

| Coupling Reaction | Halopyrimidine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | 1,4-Dioxane | 85 |

| Buchwald-Hartwig | 2-Chloropyrimidine | Aniline | Pd2(dba)3 (2) / Xantphos (4) | Cs2CO3 | Toluene | 95 |

| Sonogashira | 5-Iodouracil | Phenylacetylene | Pd(PPh3)4 (5) / CuI (10) | Et3N | DMF | 80 |

Note: Data in this table is based on general pyrimidine chemistry and serves as an illustrative example.

Cycloaddition Reactions

The pyrimidine ring, being electron-deficient, can participate as a dienophile in inverse-electron-demand Diels-Alder reactions. However, the aromaticity of the ring makes such reactions challenging. More commonly, substituted pyrimidines or related diazines with appropriate side chains can undergo intramolecular cycloaddition reactions.

Biological Significance and Drug Development

Derivatives of bipyridines and pyrimidines are prevalent in numerous biologically active compounds and approved drugs. The 4,4'-bipyridine scaffold has been explored for the development of inhibitors for protein-protein interactions, such as CDK9-Cyclin T1, which is relevant in cancer therapy. The ability to functionalize the this compound core through the reactions described above makes it an attractive scaffold for generating diverse chemical libraries for drug discovery screening.

Experimental Workflows for Reactivity Studies

A systematic study of the reactivity of this compound would involve a series of well-defined experimental workflows.

Conclusion

The fundamental reactivity of the pyrimidine rings in this compound is dominated by their electron-deficient nature, making them prime candidates for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. While direct experimental data on the parent this compound is limited, a comprehensive understanding of its reactivity can be extrapolated from the well-established chemistry of pyrimidine and related heteroaromatic systems. The strategic functionalization of the this compound core offers significant opportunities for the development of novel materials, catalysts, and therapeutic agents. Further dedicated research into the specific reactivity of this intriguing molecule is warranted to fully unlock its potential.

Introduction to 4,4'-Bipyrimidine and its Conformational Flexibility

An In-depth Technical Guide on the Rotational Potential Energy Surface of 4,4'-Bipyrimidine

This technical guide provides a comprehensive overview of the potential energy surface (PES) associated with the internal rotation of the two pyrimidine rings in this compound. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed computational methodologies, quantitative data on rotational barriers, and visualizations of the underlying processes.

This compound is an aza-aromatic molecule derived from biphenyl, where carbon atoms at the 4 and 4' positions are substituted with nitrogen. This compound and its derivatives are of significant interest due to their roles as electron acceptors, chelating agents, and building blocks in coordination polymers and supramolecular chemistry.[1][2] The conformational flexibility of this compound, specifically the rotation around the central C-C inter-ring bond, is a critical determinant of its chemical and physical properties, including its ability to interact with biological targets.

The potential energy surface (PES) describes the energy of the molecule as a function of its geometry.[3] For the rotation of this compound, the PES is typically represented as a plot of energy versus the dihedral angle between the two pyrimidine rings. The minima on this surface correspond to stable conformations, while the maxima represent transition states for interconversion between these stable forms.

Methodology for Determining the Potential Energy Surface

The rotational PES of this compound is primarily investigated using computational quantum chemistry methods. The standard approach is to perform a "relaxed" or "adiabatic" scan of the torsional potential.[4][5][6]

Experimental Protocol: Relaxed PES Scan

The general workflow for a relaxed potential energy surface scan involves the following steps:

-

Define the Scan Coordinate : The key geometric parameter, in this case, is the dihedral angle (φ) between the two pyrimidine rings.

-

Incremental Variation : The chosen dihedral angle is systematically varied over a defined range (e.g., from 0° to 90° or 180°).

-

Constrained Geometry Optimization : At each step of the scan, the dihedral angle is held fixed, while all other geometric parameters (bond lengths, bond angles) are allowed to relax to their minimum energy values for that specific constrained geometry.[6] This process is repeated for each value of the dihedral angle in the scan range.

-

Energy Calculation : A single-point energy calculation is performed for each optimized structure at each step.

-

PES Construction : The calculated energies are then plotted against the corresponding dihedral angles to generate the potential energy surface profile.

This procedure can be carried out using various computational chemistry software packages like Gaussian or ORCA.[7]

Computational Methods for this compound

A variety of ab initio and density functional theory (DFT) methods have been employed to study the torsional potential of this compound. Key methods cited in the literature include:

-

Restricted Hartree-Fock (RHF) : A foundational ab initio method.

-

Second-Order Møller-Plesset Perturbation Theory (MP2) : This method incorporates electron correlation, which is crucial for accurately describing non-covalent interactions like dispersion forces.[1][4]

-

Density Functional Theory (DFT) : A widely used method that balances computational cost and accuracy. The B3LYP hybrid functional is commonly used for such systems.[4][5]

-

Coupled-Cluster (CC) Methods : Such as CCSD(T), which are considered the "gold standard" in quantum chemistry for their high accuracy, though they are computationally expensive.[1]

The choice of the basis set (e.g., cc-pVTZ, aug-cc-pVDZ) is also critical, as larger basis sets, particularly those with diffuse functions, are necessary to accurately capture dispersion interactions that influence the stability of different conformers.[1][4]

Quantitative Data: Rotational Barriers and Conformational Energies

Computational studies have revealed that the global energy minimum for this compound is a non-planar, twisted conformation. The planar (0° dihedral angle) and perpendicular (90° dihedral angle) conformations represent transition states on the rotational potential energy surface.

Early calculations using smaller basis sets showed discrepancies between MP2 and DFT results, largely due to an underestimation of dispersion energy in the planar conformer by the MP2 method.[4][5] More recent, high-level calculations have resolved these issues.

The key quantitative findings are summarized in the table below. ΔE₀ represents the energy barrier at a 0° dihedral angle (planar conformation), and ΔE₉₀ represents the barrier at a 90° dihedral angle, both relative to the twisted global minimum.

| Computational Method | Basis Set | ΔE₀ (kcal/mol) | ΔE₉₀ (kcal/mol) | Reference |

| RHF | cc-pVTZ | 2.4 | 1.7 | [4] |

| B3LYP | cc-pVTZ | 1.3 | 2.6 | [4] |

| MP2 | cc-pVTZ | 3.4 | 1.5 | [4] |

| Best Estimate | Various | 1.5 - 1.8 | 2.0 - 2.2 | [4][5] |

These results indicate that the barrier to rotation through the perpendicular conformation (ΔE₉₀) is slightly higher than the barrier to rotation through the planar conformation (ΔE₀).[4][5] This ordering of barrier heights is consistent with experimental data derived from NMR measurements of 4,4'-bipyridine in a nematic liquid crystal, although the absolute magnitudes of the calculated barriers are lower than some experimental estimates.[1][4]

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for performing a relaxed potential energy surface scan to determine the rotational barriers of this compound.

Caption: A flowchart of the relaxed potential energy surface scan methodology.

Conceptual Potential Energy Surface

This diagram provides a conceptual representation of the potential energy surface for the rotation of this compound, highlighting the key stationary points.

Caption: Energy relationship between stable and transition state conformations.

Conclusion

The rotational potential energy surface of this compound is characterized by a twisted global minimum conformation and two primary transition states corresponding to planar (0° dihedral) and perpendicular (90° dihedral) arrangements of the pyrimidine rings. High-level ab initio and DFT calculations indicate that the rotational barriers are relatively low, with the perpendicular transition state being slightly higher in energy (ΔE₉₀ ≈ 2.0-2.2 kcal/mol) than the planar one (ΔE₀ ≈ 1.5-1.8 kcal/mol).[4][5] This detailed understanding of the conformational landscape is essential for accurately modeling the behavior of this compound in various chemical and biological systems, aiding in the rational design of novel molecules for therapeutic and material science applications.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]

- 3. is.muni.cz [is.muni.cz]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Torsional potential of 4,4'-bipyridine: ab initio analysis of dispersion and vibrational effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scanning potential energy surfaces [cmschem.skku.edu]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized 4,4'-Bipyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of functionalized 4,4'-bipyrimidine derivatives. The protocols detailed herein focus on a strategic approach, beginning with the construction of a versatile polychlorinated this compound core, followed by its sequential functionalization through nucleophilic aromatic substitution. This methodology allows for the creation of a diverse library of substituted 4,4'-bipyrimidines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction and Synthetic Strategy

The this compound scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors. The two pyrimidine rings offer multiple sites for hydrogen bonding and other interactions within the ATP-binding pocket of kinases. Functionalization of this core allows for the fine-tuning of steric and electronic properties to achieve high potency and selectivity.

Caption: Overall synthetic workflow for functionalized 4,4'-bipyrimidines.

Experimental Protocols: Synthesis of the Core Scaffold

This section details the multi-step synthesis of the key intermediate, 2,2',6,6'-tetrachloro-4,4'-bipyrimidine.

Protocol 1: Synthesis of 2,4,6-Trichloropyrimidine (1)

This protocol is adapted from established methods for the chlorination of barbituric acid.[1][2]

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or other tertiary amine base)

-

Ice, water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add barbituric acid (1.0 eq).

-

Add N,N-dimethylaniline (1.1 eq) to the flask.

-

Slowly add phosphorus oxychloride (5.0-10.0 eq) to the mixture with stirring. The reaction is exothermic.

-

Once the addition is complete, heat the reaction mixture to reflux (approx. 110-120 °C) for 3-4 hours.

-

After reflux, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any remaining acid and base.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2,4,6-trichloropyrimidine as a white solid.

| Reagent/Parameter | Molar Eq. / Value | Notes |

| Barbituric Acid | 1.0 | Starting material |

| Phosphorus Oxychloride | 5.0 - 10.0 | Reagent and solvent |

| N,N-Dimethylaniline | 1.1 | Catalyst/Base |

| Reaction Temperature | 110 - 120 °C | Reflux |

| Reaction Time | 3 - 4 hours | --- |

| Typical Yield | 80 - 90% | [1] |

Protocol 2: Synthesis of 2,6-Dichloro-4-iodopyrimidine (2)

This procedure for halogen exchange is based on methods developed for analogous pyridine systems, leveraging the Finkelstein reaction.[3][4]

Materials:

-

2,4,6-Trichloropyrimidine (1)

-

Sodium iodide (NaI)

-

Acetone or Acetonitrile (anhydrous)

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous acetone or acetonitrile in a round-bottom flask.

-

Add sodium iodide (1.5-2.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, wash with aqueous sodium thiosulfate solution to remove any residual iodine, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2,6-dichloro-4-iodopyrimidine.

| Reagent/Parameter | Molar Eq. / Value | Notes |

| 2,4,6-Trichloropyrimidine | 1.0 | Starting material |

| Sodium Iodide | 1.5 - 2.0 | Iodine source |

| Solvent | Acetone or Acetonitrile | Anhydrous |

| Reaction Temperature | Reflux | ~56 °C (Acetone) |

| Reaction Time | 12 - 24 hours | Monitor by TLC/GC-MS |

| Typical Yield | 70 - 85% | Estimated based on analogous reactions[3] |

Protocol 3: Synthesis of 2,2',6,6'-Tetrachloro-4,4'-bipyrimidine (3)

This protocol employs a copper-catalyzed Ullmann homocoupling reaction, a classic method for forming biaryl bonds.[5][6]

Materials:

-

2,6-Dichloro-4-iodopyrimidine (2)

-

Copper powder (activated)

-

Dimethylformamide (DMF) or Sand (as solvent/medium)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2,6-dichloro-4-iodopyrimidine (1.0 eq) and activated copper powder (2.0-3.0 eq).

-

Add anhydrous DMF to the flask, or alternatively, mix the reagents with sand for a solvent-free reaction.

-

Heat the reaction mixture to 150-200 °C with vigorous stirring for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the reaction to room temperature.

-

If DMF was used, filter the mixture through a pad of Celite to remove copper residues and wash the pad with ethyl acetate. Concentrate the filtrate.

-

If sand was used, extract the mixture with a suitable solvent like hot toluene or ethyl acetate and filter through Celite.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 2,2',6,6'-tetrachloro-4,4'-bipyrimidine.

| Reagent/Parameter | Molar Eq. / Value | Notes |

| 2,6-Dichloro-4-iodopyrimidine | 1.0 | Starting material |

| Copper Powder | 2.0 - 3.0 | Activated (e.g., with I₂) |

| Solvent | DMF or solvent-free | Anhydrous |

| Reaction Temperature | 150 - 200 °C | High temperature required |

| Reaction Time | 6 - 12 hours | Monitor by TLC/LC-MS |

| Typical Yield | 40 - 60% | Estimated based on Ullmann coupling literature[5][7] |

Experimental Protocols: Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The four chlorine atoms on the 2,2',6,6'-tetrachloro-4,4'-bipyrimidine core are activated towards SNAr. The positions are chemically equivalent, but sequential substitution can be achieved by controlling stoichiometry and reaction conditions.

Protocol 4a: Synthesis of Amino-Substituted 4,4'-Bipyrimidines

This protocol describes the substitution of chlorine atoms with primary or secondary amines.[8][9]

Materials:

-

2,2',6,6'-Tetrachloro-4,4'-bipyrimidine (3)

-

Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile or Dioxane

Procedure:

-

Dissolve the tetrachloro-bipyrimidine (3) (1.0 eq) in a suitable solvent like acetonitrile or dioxane in a reaction vessel.

-

Add the amine nucleophile. For mono-substitution, use 1.0-1.2 eq. For di-substitution, use 2.0-2.5 eq. For full substitution, use a larger excess (5.0-10.0 eq).

-

Add a base such as DIPEA or K₂CO₃ (1.5 eq per substitution).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. Higher temperatures and excess nucleophile will favor multiple substitutions.

-

Monitor the reaction by LC-MS to observe the formation of mono-, di-, tri-, and tetra-substituted products.

-

Upon completion, remove the solvent in vacuo.

-

Purify the product mixture using column chromatography to separate the differently substituted derivatives.

| Reagent/Parameter | Molar Eq. / Value | Notes |

| Tetrachloro-bipyrimidine (3) | 1.0 | Substrate |

| Amine (R₂NH) | 1.0 - 10.0 | Nucleophile; stoichiometry controls substitution |

| Base (e.g., DIPEA) | 1.5 per substitution | To scavenge HCl |